molecular formula C8H7FN2 B599875 3-Benzyl-3-fluorodiazirine CAS No. 198020-05-2

3-Benzyl-3-fluorodiazirine

Cat. No.: B599875
CAS No.: 198020-05-2
M. Wt: 150.156
InChI Key: QLQJPSHQRMPIEA-UHFFFAOYSA-N
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Description

3-Benzyl-3-fluorodiazirine: is a chemical compound that belongs to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of tetrabutylammonium fluoride (TBAF) as the fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 3-Benzyl-3-fluorodiazirine may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3-fluorodiazirine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-fluorodiazirine involves the generation of a carbene intermediate upon exposure to light or heat. This carbene can insert into various chemical bonds, such as C-H, O-H, or N-H bonds, leading to the formation of new covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 3-Benzyl-3-fluorodiazirine is unique due to its fluorine atom, which enhances its reactivity and stability compared to other diazirines. Similar compounds include:

    3-Benzyl-3-chlorodiazirine: Similar structure but with a chlorine atom instead of fluorine.

    3-Benzyl-3-bromodiazirine: Contains a bromine atom, which affects its reactivity and stability differently.

Highlighting Its Uniqueness: The presence of the fluorine atom in this compound makes it particularly effective in applications requiring high reactivity and stability. This unique feature allows for more precise control over the generation and insertion of carbenes, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

198020-05-2

Molecular Formula

C8H7FN2

Molecular Weight

150.156

IUPAC Name

3-benzyl-3-fluorodiazirine

InChI

InChI=1S/C8H7FN2/c9-8(10-11-8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

QLQJPSHQRMPIEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2(N=N2)F

Synonyms

3H-Diazirine,3-fluoro-3-(phenylmethyl)-(9CI)

Origin of Product

United States

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